3,4,5-Trimethoxyphenyl isothiocyanate
Description
Overview of Isothiocyanates (ITCs) in Biomedical Research
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds that have garnered substantial attention in biomedical research for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. amerigoscientific.comontosight.ainih.gov
Isothiocyanates are predominantly found in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, watercress, and kale. amerigoscientific.comnih.govnih.gov In these plants, they exist as stable precursor molecules called glucosinolates. nih.govmdpi.com When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase is released, which hydrolyzes glucosinolates into various products, most notably isothiocyanates. mdpi.comfoodandnutritionjournal.org This system is believed to function as a plant defense mechanism against herbivores and pathogens. mdpi.com
The biological significance of ITCs in humans is largely attributed to their chemopreventive effects. nih.govnih.gov These compounds are known to modulate numerous cellular pathways involved in detoxification, inflammation, and apoptosis (programmed cell death). amerigoscientific.comnih.gov For example, many ITCs can induce phase II detoxification enzymes, which help neutralize and eliminate carcinogens and reactive oxygen species from the body. oregonstate.eduresearchgate.net Prominent examples of naturally occurring ITCs include sulforaphane (B1684495), found in broccoli, and phenethyl isothiocyanate (PEITC) from watercress. nih.govnih.gov
The defining feature of an isothiocyanate is the functional group -N=C=S. amerigoscientific.com The chemical structure can be generalized as R-N=C=S, where the 'R' group determines the compound's classification and properties. mdpi.com Based on this side chain, ITCs can be broadly categorized into aliphatic, aromatic, and indole (B1671886) classes. mdpi.com
The biological activity of ITCs is intrinsically linked to the high electrophilicity of the central carbon atom in the -N=C=S group. mdpi.comnih.gov This carbon is susceptible to attack by nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This reactivity allows ITCs to form covalent bonds with various protein targets, thereby modulating their function. This ability to interact with and modify key cellular proteins is a primary mechanism behind their anticancer and anti-inflammatory effects. foodandnutritionjournal.orgresearchgate.net
Significance of the 3,4,5-Trimethoxyphenyl Moiety in Drug Discovery
The 3,4,5-trimethoxyphenyl group is a crucial pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in numerous compounds with significant therapeutic potential. researchgate.netnih.gov
The 3,4,5-trimethoxyphenyl moiety is a structural hallmark of several potent, naturally occurring bioactive molecules. researchgate.net Its presence is often associated with significant pharmacological activities, particularly anticancer effects. nih.gov
Interactive Table: Natural Products Containing the 3,4,5-Trimethoxyphenyl Moiety
| Compound | Natural Source | Primary Pharmacological Activity |
| Combretastatin (B1194345) A-4 | South African bush willow (Combretum caffrum) | Anticancer, Tubulin Polymerization Inhibitor. nih.gov |
| Podophyllotoxin | Mayapple (Podophyllum species) | Antiviral, Anticancer, Tubulin Polymerization Inhibitor. researchgate.net |
| Mescale | Peyote cactus (Lophophora williamsii) | Psychedelic |
One of the most critical roles of the 3,4,5-trimethoxyphenyl moiety in medicinal chemistry is its ability to function as a potent tubulin-binding agent. researchgate.netnih.gov Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division (mitosis), structure, and transport. researchgate.netnih.gov They are dynamic polymers formed from α- and β-tubulin protein subunits. nih.gov
The 3,4,5-trimethoxyphenyl group serves as a key recognition element that binds to the colchicine-binding site on β-tubulin. researchgate.netresearchgate.net This interaction inhibits the polymerization of tubulin dimers into microtubules. nih.govtandfonline.com The disruption of microtubule dynamics leads to a cascade of cellular events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, which ultimately triggers apoptosis. researchgate.nettandfonline.com This mechanism makes tubulin an important target for cancer chemotherapy, and compounds containing the 3,4,5-trimethoxyphenyl group are among the most successful microtubule-destabilizing agents. researchgate.netnih.gov
Research Trajectory and Emerging Applications of 3,4,5-Trimethoxyphenyl Isothiocyanate
The development of this compound is a prime example of rational drug design, aiming to create a hybrid molecule that leverages the strengths of its two constituent pharmacophores. ontosight.ai The research rationale is to combine the potent tubulin-targeting ability of the 3,4,5-trimethoxyphenyl moiety with the unique reactivity and broader anticancer mechanisms of the isothiocyanate group. ontosight.ai
Emerging research has focused on its potential as an anticancer agent. ontosight.ai Studies have explored its ability to inhibit the proliferation of cancer cells and induce apoptosis. ontosight.ai The proposed mechanism involves a dual action: the trimethoxyphenyl portion directs the molecule to the colchicine (B1669291) binding site on tubulin, disrupting microtubule formation, while the reactive isothiocyanate group can potentially form a covalent bond with nucleophilic residues (like cysteine) within the binding site or on other target proteins. This covalent interaction could lead to irreversible inhibition, potentially enhancing its potency and duration of action compared to non-covalent inhibitors. The compound is a subject of ongoing investigation in medicinal chemistry to fully elucidate its mechanisms and potential therapeutic applications. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
5-isothiocyanato-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKAIYTSPWWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189515 | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35967-24-9 | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35967-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035967249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2333C6KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3,4,5 Trimethoxyphenyl Isothiocyanate and Its Derivatives
Classical and Modern Synthetic Approaches to Isothiocyanates
The preparation of isothiocyanates has evolved from classical methods, often relying on hazardous reagents, to modern techniques that offer milder conditions and improved safety profiles. nih.govacs.org The most traditional and widely recognized method involves the reaction of a primary amine with thiophosgene (B130339). nih.govgoogle.com However, due to the high toxicity of thiophosgene, significant research has been directed towards alternative thiocarbonyl transfer reagents and, more commonly, methods that rely on the decomposition of dithiocarbamate (B8719985) salts. nih.govacs.org These salts are typically formed from the reaction of a primary amine with carbon disulfide (CS₂). chemrxiv.orgnih.gov Modern approaches have further refined these methods, introducing photocatalysis and electrochemistry to achieve the synthesis under more environmentally friendly and efficient conditions. organic-chemistry.orggre.ac.ukorganic-chemistry.org
Synthesis from Amines (Type A Reactions)
The conversion of primary amines to isothiocyanates is the most prevalent synthetic strategy due to the wide availability of diverse primary amines. chemrxiv.orgrsc.org These methods generally involve either direct thiocarbonylation or the formation and subsequent desulfurization of a dithiocarbamate intermediate.
The reaction of a primary amine with thiophosgene in the presence of a base is a classic and direct method for synthesizing isothiocyanates. nih.gov This approach is applicable to the synthesis of 3,4,5-trimethoxyphenyl isothiocyanate from its corresponding amine, 3,4,5-trimethoxyaniline. ontosight.aicymitquimica.com Although effective, this method's utility is hampered by the high toxicity and moisture sensitivity of thiophosgene, which necessitates careful handling. google.comacs.org The reaction is typically conducted in an aqueous medium, as thiophosgene is less sensitive to water than its oxygen analog, phosgene (B1210022). cbijournal.com
The most common alternative to thiophosgene involves a two-step process initiated by the reaction of a primary amine, such as 3,4,5-trimethoxyaniline, with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. chemrxiv.orgnih.govacs.org This intermediate is then decomposed to the isothiocyanate using a desulfurization agent. nih.gov A wide variety of reagents have been developed for this desulfurization step, each with its own advantages regarding reaction conditions and substrate scope. nih.gov The choice of reagent can be critical, especially for amines with electron-deficient properties. chemrxiv.org
Below is a table summarizing various desulfurization agents used in this methodology.
| Desulfurization Agent | Key Features | Reference(s) |
| Ethyl Chloroformate | A classical reagent used for dithiocarbamate decomposition. orgsyn.org | nih.govorgsyn.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Allows for a clean workup as by-products are volatile. cbijournal.com | cbijournal.com |
| Tosyl Chloride (TsCl) | Enables a facile, one-pot synthesis at room temperature with high yields. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.orgnih.gov |
| Iodine | An inexpensive and environmentally benign desulfurization reagent. chemrxiv.orgrsc.org | chemrxiv.orgrsc.org |
| Hydrogen Peroxide (H₂O₂) | Functions as a desulfurization agent in water and protic solvents. nih.gov | nih.gov |
| Triphosgene | A solid, safer alternative to phosgene for desulfurization. nih.gov | nih.gov |
| DMT/NMM/TsO⁻ | A modern reagent used for one-pot synthesis, often with microwave assistance. researchgate.net | researchgate.net |
A particularly efficient and general protocol for the synthesis of isothiocyanates involves the use of p-toluenesulfonyl chloride (tosyl chloride, TsCl) to mediate the decomposition of dithiocarbamate salts. organic-chemistry.orgorganic-chemistry.org This method allows for the in situ generation of the dithiocarbamate salt from an amine and CS₂, followed by the addition of tosyl chloride. acs.orgnih.gov The reaction proceeds rapidly, often within 30 minutes at room temperature, and produces high yields for a variety of alkyl and aryl amines. acs.orgorganic-chemistry.org This approach is considered a safer and more cost-effective alternative to methods using toxic reagents. organic-chemistry.org The reaction is believed to proceed through a labile thiotosyl ester, which readily decomposes to the final isothiocyanate product. nih.gov
The table below presents findings from the development of this method, showcasing its applicability to various amines.
| Amine Substrate | Base | Conditions | Yield (%) | Reference(s) |
| Benzylamine | Et₃N | rt, 0.5 h | 97 | acs.org |
| Aniline | Et₃N | rt, 0.5 h | 95 | acs.org |
| p-Methoxyaniline | Et₃N | rt, 0.5 h | 97 | acs.org |
| p-Bromoaniline | Et₃N | rt, 1 h | 77 | acs.org |
| p-Nitroaniline | NaH | rt, 18 h | 75 | acs.org |
Recent advancements in synthetic chemistry have introduced novel methods for isothiocyanate synthesis that leverage photocatalysis and electrochemistry, offering greener and milder reaction pathways. acs.orgorganic-chemistry.org
Photocatalyzed Synthesis: This approach utilizes visible light and a photocatalyst, such as Rose Bengal, to synthesize isothiocyanates from primary amines and carbon disulfide. organic-chemistry.orgresearchgate.net The reaction is typically metal-free, proceeds under mild conditions, and is noted for its operational simplicity and broad substrate compatibility. organic-chemistry.orgacs.org This method expands the application of photocatalysis and provides an environmentally friendly route to both aliphatic and aromatic isothiocyanates. researchgate.netacs.org
Electrochemical Synthesis: A practical, high-yielding, and supporting-electrolyte-free electrochemical method has been developed for preparing isothiocyanates. acs.orggre.ac.ukorganic-chemistry.org The process involves the in-situ formation of a dithiocarbamate salt from an amine and CS₂, followed by anodic desulfurization. gre.ac.ukorganic-chemistry.org This technique avoids the use of toxic and expensive chemical reagents, is compatible with a wide range of functional groups, and represents a significant advancement in sustainable organic synthesis. organic-chemistry.orgnih.gov
Synthesis from Other Nitrogen Functional Groups (Type B Reactions)
While syntheses from primary amines are dominant, isothiocyanates can also be prepared from other nitrogen-containing functional groups, classified as Type B reactions. chemrxiv.orgrsc.org These methods provide alternative pathways and expand the range of accessible isothiocyanate structures, though they have been reported less frequently in recent years. chemrxiv.orgresearchgate.netaithor.com
Examples of Type B starting materials include:
Hydroximoyl Chlorides: In a method that begins with aldehydes rather than amines, hydroximoyl chlorides react with thiourea (B124793) to produce isothiocyanates in nearly quantitative yields. This reaction is very fast (1-5 minutes) at room temperature and requires only a simple extraction for workup. nih.gov
Isocyanides: Isocyanides can be converted to isothiocyanates through sulfurization using elemental sulfur. This reaction can be catalyzed by amine bases, offering a more sustainable route that avoids highly toxic reagents like CS₂ or thiophosgene. rsc.org
Other Nitrogen Groups: Isothiocyanates have also been derived from functional groups such as azides, nitrile oxides, and chloroximes, further diversifying the synthetic toolkit available to chemists. chemrxiv.org
Regioselective Synthesis of this compound Derivatives
Regioselectivity in the synthesis of substituted aromatic compounds is crucial for controlling the precise placement of functional groups, which in turn dictates the molecule's properties and activity. While direct regioselective isothiocyanation of the 1,2,3-trimethoxybenzene (B147658) ring to produce this compound is not extensively documented, related regioselective thiocyanation reactions have been explored.
For example, the iron(III) chloride-catalyzed regioselective C-H thiocyanation of activated arenes provides a route to aryl thiocyanates. The reaction of 1,3,5-trimethoxybenzene (B48636) with N-thiocyanatosaccharin in the presence of FeCl3 leads to the formation of 1,3,5-trimethoxy-2-thiocyanatobenzene with high regioselectivity and in excellent yield. Although this product is a thiocyanate (B1210189) and has a different substitution pattern, the principles of regioselective functionalization of methoxy-substituted benzene (B151609) rings are relevant to the synthesis of derivatives of this compound. Further research is needed to adapt such methods for the direct and regioselective synthesis of the target isothiocyanate.
Characterization Techniques for Synthesized Compounds
The unambiguous identification and purity assessment of synthesized this compound are established through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analyses (NMR, FT-IR, HR-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy (B1213986) groups. The two aromatic protons would appear as a singlet, and the nine protons of the three methoxy groups would likely present as two distinct singlets (one for the para-methoxy group and one for the two meta-methoxy groups). The ¹³C NMR spectrum would corroborate the structure by showing signals for the isothiocyanate carbon, the aromatic carbons (with distinct chemical shifts for the substituted and unsubstituted positions), and the methoxy carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for an isothiocyanate is the strong and sharp asymmetric stretching vibration of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹. Other expected absorptions would include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁NO₃S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Key Expected Features |
|---|---|
| ¹H NMR | Singlet for aromatic protons, two singlets for methoxy protons. |
| ¹³C NMR | Signal for NCS carbon, distinct signals for aromatic and methoxy carbons. |
| FT-IR (cm⁻¹) | Strong, sharp peak around 2000-2200 for -N=C=S stretch. |
Chromatographic Purification and Purity Assessment (GC, TLC)
Gas Chromatography (GC): Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it can also provide structural information. The purity of the synthesized compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. For instance, after synthesis from the corresponding isocyanide, GC analysis can confirm the high purity of the final product. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and for the initial purification and identification of compounds. For this compound, a common mobile phase for TLC analysis is a mixture of cyclohexane (B81311) and ethyl acetate (B1210297). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. In a cyclohexane/ethyl acetate (3:1) system, this compound exhibits a specific Rf value that can be used for its identification. The spot can be visualized under UV light or by using a staining agent. mdpi.com
Table 3: Chromatographic Data for this compound
| Technique | Method | Application |
|---|---|---|
| Gas Chromatography (GC) | GC analysis | Purity assessment |
Pharmacological and Biological Activities of 3,4,5 Trimethoxyphenyl Isothiocyanate and Its Analogues
Anticancer Activity
The 3,4,5-trimethoxyphenyl isothiocyanate moiety is a key pharmacophore in a variety of synthetic compounds exhibiting potent anticancer activities. Analogues incorporating this structural feature have demonstrated significant efficacy in preclinical studies against various cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the disruption of cellular division by interfering with microtubule dynamics.
Induction of Apoptosis (Programmed Cell Death)
A primary mechanism through which this compound analogues exert their anticancer effects is by triggering apoptosis, a regulated process of cell self-destruction. This programmed cell death is crucial for eliminating damaged or cancerous cells. Studies have shown that synthetic compounds containing the 3,4,5-trimethoxyphenyl group can induce apoptosis in various cancer cell lines, including those of hematological origin.
The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. Among these factors, cytochrome c is of central importance. nih.govbiomedpharmajournal.org Once released from the mitochondrial intermembrane space, cytochrome c participates in the formation of the apoptosome, a protein complex that activates the caspase cascade, ultimately leading to cell death. nih.gov The release of cytochrome c is a key step that is often regulated by the Bcl-2 family of proteins. While direct studies on this compound are limited, research on analogous compounds with the 3,4,5-trimethoxyphenyl fragment suggests that mitochondrial involvement is a key aspect of their apoptotic mechanism. For instance, certain chalcone (B49325) analogues featuring this moiety have been shown to induce apoptosis with the involvement of the mitochondrial pathway. researchgate.net This suggests that compounds containing the 3,4,5-trimethoxyphenyl group can trigger the necessary mitochondrial events, including the release of cytochrome c, to initiate programmed cell death.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govnih.gov The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. An increase in the expression of pro-apoptotic proteins or a decrease in the expression of anti-apoptotic proteins can lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. Isothiocyanates and compounds bearing the 3,4,5-trimethoxyphenyl moiety have been shown to modulate the expression of Bcl-2 family proteins. researchgate.net For example, studies on phenethyl isothiocyanate (PEITC), a related isothiocyanate, have demonstrated its ability to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance towards pro-apoptotic members of the Bcl-2 family is a crucial step in the induction of apoptosis by these compounds.
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. nih.gov The apoptotic signaling cascade, once initiated, leads to the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3, -6, and -7). nih.gov Activated executioner caspases are responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Research has shown that isothiocyanates can induce apoptosis through a caspase-dependent mechanism. scispace.com For instance, phenethyl isothiocyanate has been observed to cause a significant, concentration-dependent increase in the activities of caspase-3, caspase-8, and caspase-9 in cervical cancer cells. frontiersin.org This activation of the caspase cascade is a downstream consequence of events such as cytochrome c release and is a definitive indicator of apoptosis induction by these compounds.
Inhibition of Cell Cycle Progression
In addition to inducing apoptosis, this compound and its analogues can exert their anticancer effects by halting the cell cycle, the process through which cells replicate their DNA and divide. By arresting the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. A common point of cell cycle arrest induced by these agents is the G2/M phase, which is the transition phase between the end of DNA synthesis and the beginning of mitosis.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, where they form the mitotic spindle. The proper functioning of the mitotic spindle is crucial for the accurate segregation of chromosomes into daughter cells. Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by preventing its disassembly, can disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and eventual cell death.
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in many potent tubulin polymerization inhibitors. nih.gov Analogues of this compound have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. This inhibition disrupts the dynamic instability of microtubules, leading to a disorganized microtubule network.
Immunofluorescence studies have visualized this effect, showing that treatment with isothiocyanate analogues causes a significant disruption of the normal microtubule network in cancer cells. researchgate.net Instead of the well-defined filamentous network seen in untreated cells, treated cells exhibit a diffuse and disorganized tubulin staining pattern. This disruption of the microtubule architecture is a direct consequence of the inhibition of tubulin polymerization and is a key mechanism underlying the G2/M cell cycle arrest and subsequent apoptosis induced by these compounds.
| Compound | Cancer Cell Line | IC50 (µM) for Tubulin Polymerization Inhibition | Observed Effect on Microtubules |
|---|---|---|---|
| 3,4-dimethoxybenzyl isothiocyanate | - | 6.6 | Inhibition of tubulin polymerization |
| Triazolylthioacetamide analogue (8b) | - | 5.9 | Potent tubulin polymerization inhibitory activity |
| VERU-111 analogue (13f) | - | - | Inhibited tubulin assembly and interfered with tubulin dynamics |
| Compound | Cancer Cell Line | Concentration (µM) | Effect on Cell Cycle |
|---|---|---|---|
| 3,4-dimethoxybenzyl isothiocyanate | MV-4-11 | 5 | Increased G2/M phase cells to 66.5% |
| Lysine-derived diisothiocyanate | MV-4-11 | 5 | Increased G2/M phase cells to 71.0% |
| Benzyl isothiocyanate (BITC) | MV-4-11 | 5 | Increased G2/M phase cells to 53.5% |
Cell Cycle Arrest (e.g., G2/M phase, preG1)
The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Several analogues of this compound have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M phase, which is a crucial checkpoint for preventing the propagation of damaged DNA.
For instance, the isothiocyanate sulforaphane (B1684495) has been shown to induce G2/M arrest in cervical cancer cells. nih.govresearchgate.net This arrest is associated with the downregulation of Cyclin B1, a key regulatory protein of the G2/M transition. nih.gov Similarly, a synthetic stilbenoid containing a 3,4,5-trimethoxy moiety, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, was found to be a potent inducer of G2/M phase cell cycle arrest in human lung cancer cells. mdpi.com This effect was correlated with the downregulation of the checkpoint protein cyclin B1. mdpi.com
Furthermore, a ciprofloxacin (B1669076) chalcone hybrid bearing a 3,4,5-trimethoxy group was reported to cause cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cell lines. nih.gov In renal cancer cell lines, the combination of sulforaphane with amygdalin (B1666031) resulted in an enhanced G0/G1 phase and a diminished G2/M phase in A498 cells. mdpi.com The accumulation of cells in the preG1 phase, indicative of apoptosis, has also been observed with some analogues.
These findings suggest that the 3,4,5-trimethoxyphenyl moiety, in conjunction with an isothiocyanate or other appropriate functional group, can effectively disrupt the cell cycle progression in cancer cells, leading to a halt at the G2/M checkpoint and potentially triggering apoptosis.
Table 1: Effects of this compound Analogues on Cell Cycle
| Compound/Analogue | Cell Line(s) | Effect on Cell Cycle | Key Findings |
|---|---|---|---|
| Sulforaphane | Cervical Cancer | G2/M Arrest | Downregulation of Cyclin B1 |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | Human Lung Cancer | G2/M Arrest | Downregulation of cyclin B1 |
| Ciprofloxacin-3,4,5-trimethoxy chalcone hybrid | HepG2, MCF7 | G2/M Arrest | Increased number of cells in G2/M phase |
| Sulforaphane (in combination with Amygdalin) | A498 (Renal) | Enhanced G0/G1, Diminished G2/M | Synergistic effect on cell cycle progression |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with essential nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Isothiocyanates, as a class of compounds, have demonstrated significant anti-angiogenic properties.
Studies have shown that isothiocyanates such as allyl isothiocyanate and phenyl isothiocyanate can inhibit key processes in angiogenesis, including endothelial cell migration, invasion, and the formation of tube-like structures. nih.gov These effects are often mediated through the downregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov Phenethyl isothiocyanate (PEITC) has also been reported to inhibit angiogenesis by suppressing VEGF secretion and down-regulating its receptor, VEGFR2. nih.gov
While direct studies on the anti-angiogenic effects of this compound are limited, the known anti-angiogenic activity of various isothiocyanates suggests that this compound may also possess similar inhibitory effects on tumor-associated neovascularization. The 3,4,5-trimethoxyphenyl motif is also a component of several known angiogenesis inhibitors, further supporting this hypothesis.
Table 2: Anti-Angiogenic Activity of Isothiocyanate Analogues
| Compound/Analogue | Mechanism of Action | Effect |
|---|---|---|
| Allyl isothiocyanate | Downregulation of VEGF | Inhibition of endothelial cell migration, invasion, and tube formation |
| Phenyl isothiocyanate | Downregulation of VEGF | Inhibition of endothelial cell migration, invasion, and tube formation |
| Phenethyl isothiocyanate (PEITC) | Suppression of VEGF secretion, Downregulation of VEGFR2 | Inhibition of angiogenesis in vitro and ex vivo |
Interaction with Oncogenic Kinases
Oncogenic kinases are key drivers of cancer cell proliferation, survival, and metastasis. Targeting these kinases is a major focus of modern cancer drug discovery. The 3,4,5-trimethoxyphenyl moiety has been identified as a crucial pharmacophore in compounds that interact with and inhibit oncogenic kinases.
A notable example is the ability of chalcones bearing a 3,4,5-trimethoxyphenyl motif to selectively inhibit the signaling of the oncogenic K-Ras protein. nih.govnih.gov These compounds were found to mislocalize K-Ras from the plasma membrane, thereby blocking its downstream signaling pathways that are critical for cancer cell growth. nih.govnih.gov This suggests that the 3,4,5-trimethoxy substitution pattern is a key structural feature for targeting this important oncoprotein. nih.gov
While the direct interaction of this compound with oncogenic kinases has not been extensively studied, the established activity of its structural analogues provides a strong rationale for investigating its potential as an inhibitor of key cancer-driving kinases.
Antiproliferative Effects in Various Cancer Cell Lines
A primary measure of the anticancer potential of a compound is its ability to inhibit the proliferation of cancer cells. Analogues of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines.
Information regarding the specific antiproliferative effects of this compound or its close analogues on the CNS cancer cell line SNB-75 is limited in the currently available literature. However, the broader class of compounds containing the 3,4,5-trimethoxyphenyl motif has been investigated for activity against various cancer types, suggesting potential for further exploration in CNS malignancies.
The antiproliferative effects of 3,4,5-trimethoxyphenyl analogues and isothiocyanates have been more extensively studied in breast cancer cell lines. A ciprofloxacin chalcone hybrid incorporating a 3,4,5-trimethoxy moiety exhibited concentration and time-dependent reduction in the viability of MCF-7 cells. nih.gov However, not all isothiocyanates show universal efficacy. For example, allyl isothiocyanate was found to be ineffective at inhibiting the proliferation of the triple-negative breast cancer cell line MDA-MB-231 and, in some cases, even slightly promoted its growth. nih.gov There is a lack of specific data on the Hs578T cell line for these compounds.
Table 3: Antiproliferative Effects of this compound Analogues on Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound/Analogue | Observed Effect |
|---|---|---|---|
| Renal | A498, CAKI-1 | Sulforaphane (with Amygdalin) | Potent growth inhibition |
| Renal | CAKI-1 | Moringa oleifera isothiocyanate (MIC-1) | Growth inhibition |
| Breast | MCF-7 | Ciprofloxacin-3,4,5-trimethoxy chalcone hybrid | Concentration and time-dependent reduction in viability |
| Breast | MDA-MB-231 | Allyl isothiocyanate | No inhibition of proliferation, slight promotion |
Colon Cancer Cell Lines (SW-620)
Specific research detailing the effects of this compound on the SW-620 human colon adenocarcinoma cell line is not available in the current scientific literature. However, the broader class of isothiocyanates has been investigated for its effects on this cell line. For instance, other isothiocyanates like allyl isothiocyanate (AITC) have been shown to inhibit the proliferation of SW-620 cells by inducing cell cycle arrest and caspase-mediated apoptosis. mdpi.com This suggests a potential area for future research into the specific activity of the 3,4,5-trimethoxy-substituted analogue.
Ovarian Cancer Cell Lines (IGROV1)
There is currently no specific published research on the pharmacological or biological activities of this compound concerning the IGROV1 human ovarian adenocarcinoma cell line. Studies on other isothiocyanates, such as allyl isothiocyanate (AITC) and phenyl isothiocyanate (PITC), have demonstrated cytotoxic effects and the ability to inhibit the growth of ovarian cancer cells, including those resistant to platinum-based therapies. mdpi.com These findings provide a rationale for investigating whether this compound exhibits similar or enhanced activity against IGROV1 and other ovarian cancer models.
Drug Resistance Modulation (e.g., MCF-7/ADR cells)
The role of this compound in modulating drug resistance in cancer cells, specifically the Adriamycin-resistant breast cancer cell line MCF-7/ADR, has not been documented in available scientific studies. The challenge of multidrug resistance (MDR) is a significant focus in oncology research. nih.govfrontiersin.org Isothiocyanates, in general, are being explored for their potential to enhance the efficacy of conventional chemotherapeutic drugs and overcome chemoresistance. researchgate.net Future studies are required to determine if this compound can modulate the expression or function of drug efflux pumps or other resistance mechanisms in MCF-7/ADR cells.
Antimicrobial Activity
This compound is recognized as a compound with potential antimicrobial properties. ontosight.ai Isothiocyanates (ITCs) as a chemical class, derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, are well-documented for their broad-spectrum antimicrobial activity against various human pathogens. researchgate.netnih.gov The biological activity of ITCs is largely attributed to the electrophilic nature of the -N=C=S group, which can react with cellular nucleophiles like proteins and peptides, disrupting essential microbial functions. nih.gov
Antibacterial Effects
While specific studies on the antibacterial spectrum of this compound are limited, the antibacterial properties of other isothiocyanates are well-established. nih.govnih.gov Aromatic isothiocyanates, in particular, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. frontiersin.org
The mechanism of action often involves disruption of bacterial membrane integrity and function. nih.gov For example, phenyl isothiocyanate (PITC) has been shown to alter the surface properties of Escherichia coli and Staphylococcus aureus, leading to a loss of membrane integrity and eventual cell death. nih.gov Other isothiocyanates have been found to be effective against antibiotic-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com
Table 1: Examples of Antibacterial Activity of Representative Isothiocyanates
| Isothiocyanate | Target Bacteria | Observed Effect |
|---|---|---|
| Phenyl isothiocyanate (PITC) | Escherichia coli, Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) of 1000 µg/mL; disrupts membrane function. nih.gov |
| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Potent bactericidal effect with MIC values ranging from 1.25–5 µg/mL. frontiersin.org |
| Allyl isothiocyanate (AITC) | Campylobacter jejuni | Bactericidal effect with MIC values ranging from 50–200 µg/mL. frontiersin.org |
Antifungal Effects
Isothiocyanates are known to possess significant antifungal properties. nih.gov Their activity has been documented against a range of fungi, including human pathogens like Candida albicans and various plant pathogens. mdpi.comnih.gov The antifungal action of these compounds can involve multiple mechanisms.
Studies on allyl isothiocyanate (AITC), for instance, have shown that it can completely inhibit the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, in C. albicans. nih.gov This disruption of membrane integrity is a primary mode of its antifungal effect. Furthermore, AITC can induce the production of reactive oxygen species (ROS) and cause cell cycle arrest, leading to apoptosis in fungal cells. nih.gov
Table 2: Examples of Antifungal Activity of Representative Isothiocyanates
| Isothiocyanate | Target Fungi | Mechanism/Effect |
|---|---|---|
| Allyl isothiocyanate (AITC) | Candida albicans | Inhibits ergosterol biosynthesis; induces ROS production; causes G2/M phase cell cycle arrest. nih.gov |
Antiprotozoal Activities (e.g., against Leishmania amazonensis)
Specific research on the antiprotozoal activity of this compound against Leishmania amazonensis or other protozoa is not found in the reviewed scientific literature. Research into novel antileishmanial agents is ongoing, with various natural and synthetic compounds being evaluated. scielo.brnih.govnih.gov While a structurally related compound, 3-(3,4,5-trimethoxyphenyl) propanoic acid, has been studied for its activity against L. amazonensis, these findings cannot be extrapolated to the isothiocyanate derivative. researchgate.netscielo.br Therefore, the potential of this compound as an antiprotozoal agent remains an uninvestigated area.
Anti-inflammatory Effects
This compound, a member of the isothiocyanate (ITC) class of compounds, is recognized for its potential anti-inflammatory properties. ontosight.ai The anti-inflammatory activities of isothiocyanates are well-documented and are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. researchgate.netresearchgate.net
A primary mechanism through which ITCs exert their anti-inflammatory effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.govmdpi.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory mediators. By inhibiting NF-κB, ITCs can effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, they can downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory process. nih.gov
Research on various ITC analogues has provided specific insights into these mechanisms. For instance, sulforaphane, a widely studied isothiocyanate, has been shown to suppress the expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.gov Studies on other analogues, such as phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate, have demonstrated potent inhibitory activity against the COX-2 enzyme, with approximately 99% inhibition at a concentration of 50 μM. researchgate.net These findings underscore the significant anti-inflammatory potential of the isothiocyanate scaffold.
The table below summarizes the observed anti-inflammatory effects of various isothiocyanate analogues, providing a basis for the expected activity of this compound.
Table 1: Anti-inflammatory Activity of Isothiocyanate Analogues
| Compound | Target/Marker | Observed Effect | Reference |
|---|---|---|---|
| Sulforaphane | iNOS, COX-2 | Suppressed expression | nih.gov |
| Sulforaphane | TNF-α, IL-1β, IL-6 | Inhibited production | nih.gov |
| Sulforaphane | NF-κB Pathway | Inhibited activation | nih.gov |
| Sulforaphane | Nrf2 Pathway | Activated gene expression | nih.gov |
| Phenyl isothiocyanate | COX-2 Enzyme | ~99% inhibition at 50 μM | researchgate.net |
Neuroprotective Properties
Isothiocyanates, including this compound, have demonstrated significant potential as neuroprotective agents. nih.govresearchgate.net Their ability to protect neuronal cells from damage is attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govresearchgate.net A crucial characteristic of ITCs is their lipophilic nature, which allows them to cross the blood-brain barrier, a key requirement for exerting effects within the central nervous system. researchgate.netmdpi.com
The neuroprotective effects of ITCs are strongly linked to their ability to activate the Nrf2/antioxidant responsive element (ARE) pathway. nih.govresearchgate.net Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase 1 (HO-1), which help to mitigate oxidative stress—a major contributor to neurodegenerative diseases. mdpi.comresearchgate.net By combating oxidative stress and reducing inflammation, ITCs can help protect neurons from the damage seen in various neurodegenerative conditions. mdpi.comnih.gov
Studies on ITC analogues provide evidence for these neuroprotective mechanisms. Phenethyl isothiocyanate (PEITC) has been identified as a promising neuroprotective agent by modulating pathways associated with oxidative stress, inflammation, and apoptosis. researchgate.netmdpi.com Similarly, sulforaphane has been shown to protect neurons by decreasing microglia activation and reducing the expression of inflammatory markers. mdpi.com In animal models of Parkinson's disease, sulforaphane treatment led to an upregulation of antioxidant enzymes and increased Nrf2 protein levels in the basal ganglia. mdpi.com These compounds are being investigated for their potential to limit the risk of neurological disorders such as Alzheimer's disease and Parkinson's disease. researchgate.net
The table below outlines the neuroprotective mechanisms and effects observed for key isothiocyanate analogues.
Table 2: Neuroprotective Activities of Isothiocyanate Analogues
| Compound | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| General Isothiocyanates | Nrf2/ARE Pathway Activation | Upregulation of antioxidant and cytoprotective enzymes | nih.govresearchgate.net |
| General Isothiocyanates | Anti-inflammatory Cascades | Inhibition of pro-inflammatory pathways | researchgate.net |
| General Isothiocyanates | Apoptotic Pathway Modulation | Stimulation of neuronal survival pathways | researchgate.net |
| Phenethyl isothiocyanate (PEITC) | Nrf2 Activation | Attenuation of neurodegenerative processes | mdpi.com |
| Sulforaphane (SFN) | Nrf2 Upregulation | Increased levels of HO-1 and NQO1 antioxidant enzymes | mdpi.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclooxygenase-2 (COX-2) |
| Heme oxygenase 1 (HO-1) |
| Inducible nitric oxide synthase (iNOS) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Phenyl isothiocyanate |
| Phenethyl isothiocyanate (PEITC) |
| Sulforaphane |
| 3-Methoxyphenyl isothiocyanate |
Mechanisms of Action and Molecular Interactions
Cellular and Molecular Targets
The biological effects of 3,4,5-Trimethoxyphenyl isothiocyanate are predicated on its ability to interact with specific cellular components. These interactions can lead to the disruption of essential cellular processes. Key targets include the protein tubulin, a fundamental component of the cytoskeleton, and various enzymes involved in metabolic and detoxification pathways.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, crucial for cell division, structure, and intracellular transport. mdpi.com The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical structural feature found in many compounds that inhibit tubulin polymerization. nih.govdaneshyari.com This moiety plays a significant role in the binding affinity and conformational suitability of these molecules to tubulin. nih.gov
Compounds containing the TMP group, such as combretastatin (B1194345) A-4, are known to potently inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov This interaction leads to the destabilization of microtubules, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells. nih.govresearchgate.net The structural importance of the TMP group is underscored by findings that modifications to this moiety often result in a significant reduction in antiproliferative activity. nih.gov
The colchicine-binding site on β-tubulin is a key target for many microtubule-destabilizing agents. nih.gov X-ray crystallography studies have revealed that the TMP group of colchicine and other related inhibitors fits into a hydrophobic pocket within the β-tubulin subunit. nih.gov This interaction is a common feature among many colchicine-binding site inhibitors (CBSIs). nih.gov The TMP moiety is often positioned in the vicinity of the Cysβ241 residue of β-tubulin. nih.gov Molecular docking studies of various compounds containing the 3,4,5-trimethoxyphenyl ring confirm its placement within the same sub-cavity as the equivalent group in colchicine, highlighting its importance for ligand-tubulin interaction. researchgate.net The binding of the TMP moiety to this site interferes with the assembly of tubulin dimers into microtubules, thereby disrupting microtubule dynamics. researchgate.netresearchgate.net
Table 1: Investigated Compounds with 3,4,5-Trimethoxyphenyl Moiety and their Tubulin-Related Activity
| Compound Class | Specific Example(s) | Observed Effect on Tubulin/Microtubules | Reference(s) |
|---|---|---|---|
| Colchicine Site Inhibitors | VERU-111, Combretastatin A-4 | Inhibition of tubulin polymerization, microtubule destabilization | nih.gov, nih.gov |
| Chalcones | 3,4,5-Trimethoxychalcones | Inhibition of tubulin assembly, mitotic arrest | researchgate.net |
| Arylthioindoles | 3-(3,4,5-trimethoxyphenyl)thio moiety | Effective tubulin assembly inhibitors | nih.gov |
| Pyrrolizines | Pyrrolizines with 3,4,5-trimethoxyphenyl moiety | Inhibition of tubulin polymerization | nih.gov |
| 2-Amino-5-aryl Thiazoles | 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Inhibition of tubulin polymerization via the colchicine site | nih.gov |
Beyond its effects on the cytoskeleton, the isothiocyanate functional group suggests potential interactions with various enzyme systems. Isothiocyanates, as a class of compounds, are known to modulate the activity of enzymes involved in xenobiotic metabolism.
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds. researchgate.net Inhibition of these enzymes can significantly alter the pharmacokinetics of concurrently administered drugs. nih.gov Studies on phenethyl isothiocyanate (PEITC), a structurally related compound, have demonstrated its ability to inhibit several human CYP isoforms. nih.gov PEITC exhibits competitive inhibition of CYP1A2 and CYP2A6, noncompetitive inhibition of CYP2B6, and mixed-type inhibition of CYP3A4. nih.gov Given that the isothiocyanate group is the reactive moiety responsible for this inhibition, it is plausible that this compound exerts similar inhibitory effects on CYP enzymes, including the clinically significant CYP3A4. nih.govnih.gov
Table 2: Inhibitory Effects of Phenethyl Isothiocyanate (PEITC) on Human Cytochrome P450 Isoforms
| CYP Isoform | Type of Inhibition | Kᵢ (μM) |
|---|---|---|
| CYP1A2 | Competitive | 4.5 ± 1.0 |
| CYP2A6 | Competitive | 18.2 ± 2.5 |
| CYP2B6 | Noncompetitive | 1.5 ± 0.0 |
| CYP2C9 | Noncompetitive | 6.5 ± 0.9 |
| CYP2C19 | Noncompetitive | 12.0 ± 3.2 |
| CYP2D6 | Noncompetitive | 28.4 ± 7.9 |
| CYP2E1 | Mechanism-based inactivator | 9.98 |
| CYP3A4 | Mixed (Competitive/Noncompetitive) | 34.0 ± 6.5 / 63.8 ± 12.5 |
Data from a study on phenethyl isothiocyanate, a related isothiocyanate compound. nih.gov
Phase II detoxifying enzymes play a crucial role in the detoxification of carcinogens and protection against oxidative stress. nih.gov The induction of these enzymes is a key mechanism of chemoprevention. nih.gov Isothiocyanates, such as sulforaphane (B1684495), are potent inducers of phase II enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govresearchwithrutgers.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Inducers can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the ARE, thereby initiating the transcription of various phase II and antioxidant enzymes. researchgate.net It is hypothesized that this compound, by virtue of its isothiocyanate group, can also activate this Nrf2-mediated pathway, leading to an enhanced cellular defense against xenobiotics and oxidative damage. nih.govresearchwithrutgers.com
Plasmepsins are a family of aspartic proteases found in the malaria parasite, Plasmodium falciparum. Plasmepsin II is involved in the degradation of hemoglobin in the parasite's food vacuole, a process essential for its survival. nih.gov This makes Plasmepsin II an attractive target for the development of antimalarial drugs. nih.gov While numerous inhibitors of Plasmepsin II have been investigated, there is no direct evidence from the provided search results to suggest that this compound acts as an inhibitor of this enzyme. nih.govresearchgate.netresearchgate.net The exploration of compounds targeting Plasmepsin II is an active area of research, with a focus on identifying novel structural classes of inhibitors. nih.gov
Enzyme Inhibition
DNA Topoisomerase II Inhibition (Contextual Relevance)
DNA topoisomerases are critical enzymes that regulate the topology of DNA, making them a key target in cancer chemotherapy. mdpi.com These enzymes resolve topological problems in DNA by creating transient breaks in the DNA strands. nih.gov There are two main types of topoisomerase II inhibitors: "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA damage, and "catalytic inhibitors," which prevent the enzyme from functioning without stabilizing the cleavage complex. mdpi.comnih.gov
While direct studies on this compound's effect on DNA topoisomerase II are not extensively documented, the relevance of the 3,4,5-trimethoxyphenyl motif is significant in the context of topoisomerase inhibition. Compounds featuring this moiety have shown potent inhibitory activities. For instance, certain derivatives containing the 3,4,5-trimethoxyphenyl group have been identified as catalytic inhibitors of topoisomerase II. nih.gov These findings suggest that the 3,4,5-trimethoxyphenyl structure is a key pharmacophore that could contribute to the inhibition of DNA topoisomerase II, warranting further investigation into the specific activity of the isothiocyanate variant.
Oncogenic Kinase Inhibition
Oncogenic kinases are pivotal in regulating cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. The 3,4,5-trimethoxyphenyl motif is a recurring feature in compounds designed as kinase inhibitors. nih.gov
Chalcones bearing a 3,4,5-trimethoxyphenyl group, for example, have been found to selectively inhibit oncogenic K-Ras signaling. nih.gov K-Ras is a small GTPase that, when mutated, is constitutively active and drives a significant percentage of human cancers. nih.gov These chalcone (B49325) compounds were shown to mislocalize K-Ras from the plasma membrane, thereby blocking its downstream signaling. nih.gov This highlights the potential of the 3,4,5-trimethoxyphenyl moiety to be incorporated into scaffolds that target and inhibit key oncogenic kinases. The isothiocyanate group, known for its reactivity and biological activity, could further modulate this inhibitory potential.
Signal Transduction Pathway Modulation
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for translating extracellular signals into cellular responses. The p38 MAPK pathway, in particular, is strongly activated by cellular stress and plays a role in a wide range of biological processes. duth.gr Isothiocyanates, as a class of compounds, are known to modulate these pathways. Studies on isothiocyanates like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) have shown they can potently induce the phosphorylation of key kinases in the MAPK pathway, such as ERK1/2. This activation is a critical part of their chemopreventive and antitumor activities. nih.gov The activation of ERK and JNK signaling by isothiocyanates is important for regulating the transcriptional activity of AP-1, which is involved in cell proliferation and apoptosis.
The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK pathways that is strongly activated by stress stimuli such as inflammatory cytokines and oxidative stress. mdpi.com The JNK pathway is conserved from Drosophila to mammals and plays a critical role in apoptosis, inflammation, and cell differentiation. mdpi.com Research on various isothiocyanates has demonstrated their ability to cause a significant elevation in the phosphorylation of JNK1/2 and its downstream targets like c-Jun. This activation of the JNK pathway is a key mechanism through which isothiocyanates can induce cell death in cancer cells. nih.gov While specific data on this compound is limited, the established role of other isothiocyanates in modulating the JNK pathway suggests a similar potential mechanism of action.
Oxidative Stress and Reactive Oxygen Species (ROS) Production
A significant mechanism of action for many isothiocyanates is the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules containing oxygen that can damage DNA, proteins, and lipids, ultimately leading to cell death.
Studies on phenethyl isothiocyanate (PEITC) have shown that it can trigger ROS-mediated death in human prostate cancer cells. nih.govresearchgate.net This process is initiated by the inhibition of oxidative phosphorylation, specifically targeting complex III of the mitochondrial respiratory chain. nih.govresearchgate.net This inhibition leads to a buildup of ROS, ATP depletion, and subsequent apoptosis. nih.gov The pro-oxidant effect of PEITC appears to be selective for cancer cells, as it is not observed to the same extent in normal cells. mdpi.com This induction of ROS and depletion of cellular antioxidants like glutathione (B108866) (GSH) is a critical component of the anticancer activity of isothiocyanates. researchgate.netmdpi.com Treatment of cervical cancer cells with PEITC also increased intracellular ROS production in a dose-dependent manner, leading to nucleus condensation and apoptosis. frontiersin.org
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For molecules containing the 3,4,5-trimethoxyphenyl group, this moiety is often considered essential for their biological activity.
In the context of antimitotic agents that target tubulin, the 3,4,5-trimethoxyphenyl group is a key feature found in successful natural products like colchicine and combretastatin A4, where it is vital for interaction with the tubulin protein. mdpi.com SAR studies on chalcone derivatives have shown that the presence of the 3,4,5-trimethoxyphenyl group is more favorable for antiproliferative activity compared to other substitution patterns. nih.gov For example, replacing a 4-chlorophenyl group with a 3,4,5-trimethoxyphenyl group generally enhances activity. nih.gov
Furthermore, modifications to the linker connecting the 3,4,5-trimethoxyphenyl ring to other parts of a molecule can significantly impact activity. In one study on chalcone-trimethoxycinnamide hybrids, replacing a 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group led to a reduction in antiproliferative activity, indicating the importance of the entire substituent. mdpi.com These studies underscore the significance of the 3,4,5-trimethoxy substitution pattern as a critical pharmacophore for anticancer activity.
Table 1: Summary of SAR Findings for Compounds with a 3,4,5-Trimethoxyphenyl Moiety
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Chalcones | Presence of 3,4,5-trimethoxyphenyl group vs. 4-chlorophenyl group | Generally more favorable for antiproliferative activity | nih.gov |
| Chalcone-Hybrids | Replacement of 3,4,5-trimethoxycinnamoyl group with 3,4,5-trimethoxyphenyl group | Reduction in antiproliferative activity | mdpi.com |
| Diarylpentanoids | Presence of a C5 bridge with a cyclic moiety | Favorable for antiproliferative activity | nih.gov |
Influence of the 3,4,5-Trimethoxyphenyl Moiety on Bioactivity
The 3,4,5-trimethoxyphenyl group is a significant structural component that often imparts potent biological activity to various molecular frameworks. This moiety is a key feature in several natural and synthetic compounds known for their anticancer properties. Research has indicated that the presence of these three methoxy (B1213986) groups on the phenyl ring can enhance a compound's lipophilicity, potentially influencing its ability to interact with biological targets. cymitquimica.com
In the context of anticancer research, the 3,4,5-trimethoxyphenyl moiety has been integral to the design of compounds targeting cellular division and tumor growth. For instance, derivatives of 1,3,4-thiadiazole (B1197879) featuring a 3,4,5-trimethoxyphenyl group have demonstrated very high cytotoxic activity against cancer cell lines like MCF-7. mdpi.com This suggests that this specific substitution pattern is crucial for the antitumor potential of these molecules. The methoxy groups may play a role in the molecule's orientation and binding within the active sites of target proteins.
Furthermore, studies on other heterocyclic compounds, such as pyrrolizines bearing the 3,4,5-trimethoxyphenyl moiety, have revealed their function as multi-target cytotoxic agents. nih.gov These compounds have been shown to inhibit critical processes for cancer cell proliferation, including tubulin polymerization and the activity of multiple oncogenic kinases. nih.gov The 3,4,5-trimethoxyphenyl group is often considered a key pharmacophore in these molecules, contributing significantly to their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govontosight.ai
The collective evidence points to the 3,4,5-trimethoxyphenyl moiety as a critical determinant of bioactivity, particularly in the development of cytotoxic and anticancer agents. Its inclusion in a molecular structure often leads to enhanced efficacy, highlighting its importance in medicinal chemistry.
Impact of Substitutions on Pharmacological Profiles
The pharmacological profile of compounds containing a phenyl ring is significantly influenced by the type, number, and position of its substituents. In derivatives of this compound and related structures, modifications to the aromatic ring can drastically alter their biological activity.
For heterocyclic compounds like 1,3,4-thiadiazoles, research demonstrates that the cytotoxic activity is largely determined by the substituent on the aromatic ring that is directly bonded to the heterocyclic core. mdpi.com For example, in a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, the most active compounds against the MCF-7 breast cancer cell line all contained a 3,4,5-trimethoxyphenyl group at the 5-position. mdpi.com This underscores the importance of this specific substitution pattern for potent anticancer effects.
Computational Approaches and Molecular Docking
Computational methods, particularly molecular docking, serve as essential tools for elucidating the mechanisms of action of bioactive compounds at the molecular level. jyu.fi These in silico techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific interactions that stabilize the complex, such as hydrogen bonds and van der Waals forces. jyu.fi
For compounds containing the 3,4,5-trimethoxyphenyl moiety, molecular docking studies have been instrumental in understanding their interaction with key cancer-related targets. For instance, pyrrolizine derivatives featuring this moiety were analyzed through docking simulations with proteins like tubulin, cyclin-dependent kinase 2 (CDK-2), and the epidermal growth factor receptor (EGFR). nih.gov The results of these analyses revealed high binding affinities for these targets, corroborating the experimental findings that these compounds inhibit tubulin polymerization and oncogenic kinases. nih.gov
These computational studies allow researchers to visualize how the 3,4,5-trimethoxyphenyl group and other parts of the molecule fit into the binding pockets of target proteins. mdpi.com The binding energy values calculated from these simulations provide a quantitative estimate of the stability of the ligand-protein interaction. openmedicinalchemistryjournal.com By understanding these molecular interactions, scientists can rationally design new derivatives with improved pharmacological profiles, optimizing their efficacy and selectivity as potential therapeutic agents. nih.gov
Table 1: Bioactivity of Selected Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety
| Compound Class | Specific Derivative(s) | Target Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrrolizines | Compounds 16a, 16b, 16d | MCF-7 (Breast Cancer) | Inhibition of tubulin polymerization, induction of G2/M cell cycle arrest and apoptosis | nih.gov |
| 1,3,4-Thiadiazoles | 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | High cytotoxic activity | mdpi.com |
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Analogues with Enhanced Efficacy and Selectivity
A primary direction in the therapeutic development of 3,4,5-Trimethoxyphenyl isothiocyanate involves the design and synthesis of new analogues to improve its effectiveness and ability to selectively target cancer cells. researchgate.net The core idea is that by modifying the chemical structure, it's possible to create derivatives with better anticancer properties. researchgate.netnih.gov
Researchers are exploring various synthetic methods to create a diverse range of these new compounds. chemrxiv.orgrsc.org These methods often start with primary amines or other nitrogen-containing groups to build the isothiocyanate structure. rsc.org One area of focus is creating hybrid molecules that combine the 3,4,5-trimethoxyphenyl group with other known anticancer agents. For example, new compounds have been made by linking this group to thiazole-pyrimidine and chalcone-trimethoxycinnamide structures. mdpi.comnih.gov
Once synthesized, these new analogues are tested in laboratory settings to see how well they can stop the growth of different cancer cell lines. nih.govmdpi.com For instance, a series of derivatives that combined the 3,4,5-trimethoxyphenyl group with a thiazole-pyrimidine structure showed promising results in slowing the growth of multiple cancer cell lines. nih.govresearchgate.net Another study focused on creating hybrids that could inhibit two different targets in cancer cells at the same time: the epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs). mdpi.com One of these new hybrid compounds, 4b , was particularly effective at inhibiting EGFR and showed strong anticancer activity against several cancer cell lines. mdpi.com
The table below summarizes the antiproliferative activity of selected 3,4,5-Trimethoxyphenyl-based derivatives.
| Compound | Linker Length (Carbons) | Target Cancer Cell Lines | IC50 Range (μM) | Key Findings |
| 4a | 4 | MCF-7, A549, HCT116, HepG2 | 1.971 - 3.619 | Showed strong to very strong anticancer activity. mdpi.com |
| 4b | 5 | MCF-7, A549, HCT116, HepG2 | 0.536 - 1.206 | The most potent hybrid, displaying very strong anticancer activity. mdpi.com |
| 4c | 6 | MCF-7, A549, HCT116, HepG2 | 1.183 - 2.536 | Exhibited very strong anticancer activity against most tested cell lines. mdpi.com |
These studies help researchers understand the relationship between the structure of these compounds and their anticancer activity, guiding the design of even more effective and selective drugs in the future. researchgate.netnih.gov
Investigation of Synergistic Effects with Existing Therapeutic Agents
A significant area of research is investigating the synergistic effects of isothiocyanates, including analogues of this compound, with existing therapeutic agents. nih.gov Combination therapy, which uses multiple therapeutic agents, is a key strategy in cancer treatment to enhance effectiveness, minimize side effects, and combat drug resistance. nih.govmdpi.com The goal is to find combinations where the combined effect is greater than the sum of the individual effects. mdpi.com
Studies have shown that isothiocyanates can make cancer cells more sensitive to standard chemotherapy drugs like cisplatin (B142131), doxorubicin, and paclitaxel. nih.govbibliotekanauki.pl This could allow for lower doses of these powerful drugs, potentially reducing their toxicity and side effects. nih.gov For example, the combination of Benzyl Isothiocyanate (BITC) and Sorafenib has been shown to have a synergistic effect in inhibiting the proliferation of certain types of breast cancer cells. mdpi.com
The effectiveness of these combinations can vary depending on the type of cancer. For instance, in colon cancer cells, a synergistic effect was often seen at higher concentrations of the drugs, while in prostate cancer cells, the effects were more often simply additive. frontiersin.org This highlights the importance of tailoring combination therapies to specific cancer types. frontiersin.org
Researchers are also exploring the combination of isothiocyanates with other natural compounds. A mixture of lycopene, sulforaphane (B1684495) (an isothiocyanate), quercetin, and curcumin (B1669340) showed an additive effect in reducing the proliferation of colon cancer cells and enhanced the effects of chemotherapy drugs. frontiersin.org These findings suggest that combining isothiocyanates with other treatments could be a promising approach to improve cancer therapy. nih.gov
Exploration of New Biological Targets and Mechanisms
While much is known about the anticancer effects of isothiocyanates, researchers are continuously exploring new biological targets and mechanisms of action for compounds like this compound. nih.govresearchgate.net Understanding how these compounds work at a molecular level is crucial for developing more effective and targeted therapies. nih.gov
Isothiocyanates are known to affect a wide range of biological processes in cancer cells. They can induce apoptosis (programmed cell death), interfere with the production of inflammatory molecules, and stimulate the body's own antioxidant systems. ontosight.ainih.gov One of the key ways they do this is by reacting with proteins within the cell, which can disrupt their function. researchgate.net
A major focus of current research is to identify the specific proteins that isothiocyanates target. nih.gov This is important for designing new drugs that are more selective and have fewer side effects. nih.gov For example, some isothiocyanates have been found to target tubulin, a protein that is essential for cell division. mdpi.com By disrupting tubulin, these compounds can stop cancer cells from multiplying.
Recent studies have also uncovered novel mechanisms of action for isothiocyanates. These include their ability to:
Modulate the tumor microenvironment. mdpi.com
Inhibit the self-renewal of cancer stem cells. mdpi.com
Rearrange the energy metabolism of cancer cells. mdpi.com
Modulate the gut microbiota. mdpi.com
These findings are opening up new avenues for cancer prevention and therapy. mdpi.com By identifying new targets and understanding the complex ways in which isothiocyanates work, researchers hope to develop more effective treatments for a variety of cancers. nih.gov
Application in Combination Therapies
The application of isothiocyanates in combination therapies is a promising strategy to enhance the efficacy of existing cancer treatments. bibliotekanauki.pl By combining isothiocyanates with conventional chemotherapeutic drugs, it may be possible to achieve a synergistic effect, leading to better treatment outcomes and potentially reducing drug resistance. nih.govbibliotekanauki.pl
In vitro studies have shown that isothiocyanates can sensitize tumor cells to a variety of standard chemotherapy drugs, including:
Cisplatin bibliotekanauki.pl
Gemcitabine bibliotekanauki.pl
Doxorubicin bibliotekanauki.pl
5-Fluorouracil bibliotekanauki.pl
Etoposide bibliotekanauki.pl
Paclitaxel bibliotekanauki.pl
Oxaliplatin bibliotekanauki.pl
For example, the combination of Allyl Isothiocyanate (AITC) and cisplatin has been shown to be more effective at inhibiting the growth of lung and ovarian cancer cells than either drug alone. mdpi.com This combination therapy was found to increase the levels of pro-apoptotic molecules, which lead to cell death, and decrease the levels of anti-apoptotic molecules, which promote cell survival. mdpi.com
Similarly, the combination of Phenethyl Isothiocyanate (PEITC) and cisplatin has demonstrated enhanced efficacy in cervical cancer cells, leading to a significant increase in apoptosis. mdpi.com These findings suggest that isothiocyanates could be used as adjuvants to improve the therapeutic outcomes of conventional anticancer treatments. nih.gov
However, it is important to note that isothiocyanates can also interact with the enzymes that metabolize drugs, which could potentially decrease the effectiveness of some medications. bibliotekanauki.pl Therefore, further research is needed to determine the optimal dosage and combinations of isothiocyanates with other anticancer agents to maximize their therapeutic benefits while minimizing potential risks. nih.gov
Development of Prodrug Strategies
A significant challenge in the clinical application of isothiocyanates, including this compound, is their potential for poor stability and low water solubility. nih.govnih.gov To overcome these limitations, researchers are developing prodrug strategies. nih.govnih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. urjc.es
This approach offers several potential advantages:
Improved solubility: By modifying the chemical structure of the isothiocyanate, its solubility in water can be increased, making it easier to formulate and administer. urjc.es
Enhanced stability: Prodrugs can be designed to be more stable than the active drug, protecting it from degradation before it reaches its target. urjc.es
Targeted delivery: Prodrugs can be designed to be activated only at the desired site of action, which can help to reduce side effects and improve the therapeutic index of the drug. urjc.es
One example of a prodrug strategy for isothiocyanates involved the synthesis of compounds 8a and 8b . These prodrugs were found to be stable in acidic conditions, similar to those in the stomach, but released the active isothiocyanate compounds in the neutral pH of the blood and in mouse plasma. nih.govlookchem.com This controlled release mechanism could help to improve the bioavailability and efficacy of the active drug. nih.gov
Another approach involves creating polymer prodrugs. This strategy has been shown to allow for the safe subcutaneous injection of drugs that would otherwise be toxic if administered in that way. cnrs.fr By carefully designing the prodrug structure, it is possible to achieve a sustained release of the drug and increase the maximum tolerated dose. cnrs.fr
Advanced Delivery Systems for this compound
To overcome challenges such as low aqueous solubility, instability, and poor bioavailability of isothiocyanates, researchers are developing advanced delivery systems. nih.gov Nanotechnology, in particular, offers promising solutions to enhance the therapeutic efficacy of these compounds. nih.govresearchgate.net
Various types of nanocarriers are being explored to deliver isothiocyanates and other chemotherapeutics, including:
Polymeric nanoparticles researchgate.net
Micelles researchgate.net
Liposomes researchgate.net
Carbon nanotubes researchgate.net
Gold nanoparticles researchgate.net
These nanoformulations can encapsulate isothiocyanates, protecting them from degradation and improving their stability and solubility. researchgate.net This can lead to improved bioavailability and a more potent anticancer effect. researchgate.net For example, encapsulating Phenethyl Isothiocyanate (PEITC) and cisplatin in liposomal nanoparticles has been shown to inhibit tumor growth more effectively and with fewer side effects compared to the free drugs. researchgate.net
Mesoporous silica (B1680970) nanoparticles (MSNs) are another promising delivery system. mdpi.com These nanoparticles can be functionalized with isothiocyanate groups, allowing for the controlled release of a drug. mdpi.com By carefully selecting the capping agent, the release profile of the drug can be fine-tuned. mdpi.com
These advanced delivery systems can also be designed to specifically target tumor cells, which can help to reduce the toxicity of the drug to healthy tissues. researchgate.net By improving the delivery and bioavailability of this compound, these innovative strategies have the potential to significantly enhance its therapeutic potential in cancer treatment. researchgate.netresearchgate.net
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3,4,5-trimethoxyphenyl isothiocyanate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via thiocarbamide derivatives (e.g., thiocarbanilide) using phosphorus pentoxide or copper sulfate as catalysts. Key parameters include temperature control (0–6°C for stability) and stoichiometric ratios of reagents like ethyl chlorocarbonate or acetic anhydride . For derivatives, substituent positioning (e.g., trifluoromethyl groups) requires careful selection of precursors and inert atmospheres to avoid side reactions .
Q. How can researchers characterize the structural integrity of this compound and its derivatives?
- Methodology : Use a combination of ¹H/¹³C NMR (to confirm methoxy group positions), IR spectroscopy (to detect isothiocyanate stretching at ~2050 cm⁻¹), and HR-MS for molecular weight validation. Crystallographic refinement via SHELX programs can resolve conformational ambiguities in solid-state structures .
Q. What are common side reactions during functionalization of this compound, and how can they be mitigated?
- Methodology : Hydrolysis to thioureas or disulfide formation may occur under aqueous conditions. Use anhydrous solvents (e.g., DMF) and inert gas purging. Monitor reactions via TLC and employ scavengers like molecular sieves to absorb moisture .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxyphenyl moiety enhance the biological activity of tubulin polymerization inhibitors?
- Methodology : The trimethoxy groups improve hydrophobic interactions with the colchicine binding site on β-tubulin. Design derivatives (e.g., arylthioindoles) by introducing sulfur bridges at the indole-3 position. Evaluate potency via cell viability assays (IC₅₀ values in HeLa cells) and tubulin assembly inhibition (IC₅₀ < 1 µM). Compare with reference agents like combretastatin-A4 .
Q. What computational approaches are effective in predicting the reactivity of this compound in conjugation reactions?
- Methodology : Perform DFT calculations (B3LYP/6-31G(d)) to model electrophilic attack at the isothiocyanate group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic susceptibility. Validate predictions with HPLC-MS monitoring of thiourea adduct formation .
Q. How can researchers resolve contradictions in spectroscopic data for isothiocyanate derivatives, such as unexpected NOE correlations in NMR?
- Methodology : Re-examine sample purity via HPLC and confirm rotational conformers using variable-temperature NMR. For crystallographic discrepancies (e.g., SHELXL refinement), cross-validate with Hirshfeld surface analysis to detect packing effects .
Q. What strategies stabilize reactive intermediates during the synthesis of this compound analogs?
- Methodology : Use low-temperature lithiation (−78°C) for intermediates like sulfonyl chlorides. Protect labile groups (e.g., trifluoromethyl) with Boc or Fmoc groups. Characterize transient species via in situ IR or cryogenic trapping .
Q. How do substituent modifications (e.g., halogenation) on the phenyl ring influence the anticancer activity of isothiocyanate derivatives?
- Methodology : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at para positions to enhance electrophilicity. Evaluate structure-activity relationships (SAR) using cytotoxicity assays in multidrug-resistant cell lines (e.g., NCI/ADR-RES). Correlate logP values with membrane permeability via QSAR modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
